molecular formula C8H9BrFNO B7897707 (2S)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL

(2S)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL

Cat. No.: B7897707
M. Wt: 234.07 g/mol
InChI Key: OLKKWVPTLKNLTP-MRVPVSSYSA-N
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Description

(2S)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL is a chiral compound with a specific stereochemistry at the second carbon atom. This compound features both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-fluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amino group through reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Automated Chiral Resolution: Employing high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for the separation of enantiomers on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of (2S)-2-Amino-2-(5-bromo-2-fluorophenyl)acetone.

    Reduction: Formation of (2S)-2-Methyl-2-(5-bromo-2-fluorophenyl)ethan-1-OL.

    Substitution: Formation of (2S)-2-Amino-2-(5-azido-2-fluorophenyl)ethan-1-OL.

Scientific Research Applications

(2S)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to its functional groups, such as amino and hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-OL
  • (2S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-OL
  • (2S)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-OL

Uniqueness

(2S)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-2-(5-bromo-2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKKWVPTLKNLTP-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@@H](CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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